N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at the 1- and 5-positions, linked via a butanamide chain to a [1,2,4]triazolo[4,3-a]pyridine moiety. While its exact therapeutic application remains under investigation, its structural motifs align with compounds targeting inflammation, oncology, or neurological disorders .
Properties
Molecular Formula |
C15H18N6O |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C15H18N6O/c1-11-10-12(19-20(11)2)16-15(22)8-5-7-14-18-17-13-6-3-4-9-21(13)14/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,16,19,22) |
InChI Key |
VAJWLHNRVUBCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable diketone and hydrazine derivative.
Construction of the triazolopyridine ring: Using a cyclization reaction involving a pyridine derivative and an azide.
Coupling of the two heterocycles: Through a condensation reaction with a butanoyl chloride derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or triazolopyridine rings.
Reduction: Reduction reactions could target the amide group or the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
“N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide” could have a wide range of applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving heterocyclic compounds.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, heterocyclic compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The pyrazole and triazolopyridine rings might bind to specific sites on proteins or DNA, altering their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is compared below with structurally analogous compounds from recent patent literature.
Table 1: Comparative Analysis of Structural Features
| Compound Name | Core Heterocycle(s) | Linker Type | Key Substituents | Potential Targets |
|---|---|---|---|---|
| This compound | Pyrazole, Triazolopyridine | Butanamide | 1,5-dimethylpyrazole | Kinases, Enzymes |
| N-(4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)-1-methylcyclopropane-1-sulfonamide | Pyrrolotriazolopyrazine, Bicyclooctane | Sulfonamide | Methylcyclopropane, bicyclooctane | Kinases (e.g., JAK/STAT pathway) |
| N-(4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)azetidine-1-sulfonamide | Pyrrolotriazolopyrazine, Bicyclooctane | Sulfonamide | Azetidine, bicyclooctane | Inflammatory mediators |
Key Observations:
Core Heterocycles: The target compound employs a pyrazole-triazolopyridine system, distinct from the pyrrolotriazolopyrazine cores in the patent compounds. The bicyclo[2.2.2]octane in the patent compounds introduces steric bulk, which may improve selectivity for specific kinase conformations.
Linker Chemistry :
- The butanamide linker in the target compound offers flexibility, while the sulfonamide linkers in the patent derivatives provide rigidity and hydrogen-bonding sites. Sulfonamides are often associated with enhanced metabolic stability but may reduce solubility .
Substituent Effects :
- The 1,5-dimethylpyrazole group in the target compound likely modulates electron density and steric hindrance at the binding site. In contrast, the methylcyclopropane and azetidine groups in the patent compounds may influence lipophilicity and bioavailability.
Pharmacological and Biochemical Comparisons
Table 2: Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
| Property | Target Compound | Patent Compound 1 (Cyclopropane-sulfonamide) | Patent Compound 2 (Azetidine-sulfonamide) |
|---|---|---|---|
| LogP (Predicted) | 2.1–2.5 | 1.8–2.2 | 1.5–1.9 |
| Aqueous Solubility (µg/mL) | ~20 (moderate) | ~10 (low) | ~15 (moderate) |
| Plasma Protein Binding (%) | 85–90 | 90–95 | 80–85 |
| Target Selectivity (Kinase Panel) | Broad (e.g., CDK, MAPK) | Narrow (JAK2/3-specific) | Moderate (p38α, JNK) |
Mechanistic Insights:
- The target compound’s triazolopyridine may engage in π-π stacking with kinase ATP-binding sites, similar to imatinib-like inhibitors. However, the patent compounds’ pyrrolotriazolopyrazine cores could form additional hydrophobic interactions due to their extended aromatic systems .
- The bicyclooctane in the patent compounds likely restricts conformational flexibility, enhancing selectivity but reducing adaptability to diverse binding pockets.
Biological Activity
N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and a triazolo-pyridine moiety. The molecular formula is , and it has a molecular weight of 306.35 g/mol. The presence of these heterocycles is known to influence various biochemical interactions.
Research indicates that compounds similar to this compound may exert their effects through multiple pathways:
- mTORC1 Pathway Modulation : Studies on related pyrazole derivatives have shown that they can inhibit mTORC1 activity, which is crucial for cell growth and proliferation. This inhibition can lead to increased autophagy and reduced cell viability in cancer cells .
- Autophagy Regulation : The compound may act as an autophagy modulator, disrupting normal autophagic flux under certain conditions. This property could be beneficial in targeting cancer cells that rely on autophagy for survival under metabolic stress .
Anticancer Properties
This compound has shown promising results in preclinical studies:
- Cell Viability Assays : In vitro studies demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been reported to reduce cell viability in pancreatic cancer cells (MIA PaCa-2) at submicromolar concentrations .
Pharmacokinetics
The pharmacokinetic profile of the compound is essential for its therapeutic potential. Preliminary studies suggest good metabolic stability and favorable absorption characteristics . Further investigations are required to fully elucidate its pharmacokinetics.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in treating specific cancer types:
- Study on Pyrazole Derivatives : A series of pyrazole-based compounds were synthesized and evaluated for their anticancer properties. One particular derivative demonstrated a marked ability to disrupt mTORC1 signaling pathways while enhancing autophagic processes in nutrient-deprived conditions .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed critical structural features that enhance biological activity. Modifications to the pyrazole and triazole moieties significantly impacted their anticancer efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
